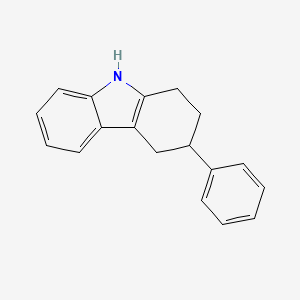

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-9,14,19H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSVQQBDPWCLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)C4=CC=CC=C4N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,9 Tetrahydro 1h Carbazoles and Their Derivatives

Classical and Established Synthetic Approaches

The foundational methods for constructing the tetrahydrocarbazole core have been known for over a century and remain staples in organic synthesis. These reactions are characterized by their reliability and broad applicability.

Fischer Indole (B1671886) Synthesis: Fundamental Principles and Contemporary Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent and versatile method for preparing indoles and their derivatives, including tetrahydrocarbazoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com For the synthesis of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, the key starting materials would be phenylhydrazine (B124118) and 4-phenylcyclohexanone.

The fundamental mechanism of the Fischer indole synthesis proceeds through several key steps: wikipedia.orgbyjus.com

Hydrazone Formation: Phenylhydrazine reacts with 4-phenylcyclohexanone to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a -sigmatropic rearrangement, which is the crucial bond-forming step that establishes the basic carbazole (B46965) framework.

Cyclization and Aromatization: The resulting intermediate rearomatizes and then undergoes an intramolecular cyclization, followed by the elimination of ammonia (B1221849) to yield the final indole ring system.

The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.org

Contemporary adaptations of the Fischer indole synthesis have focused on improving reaction conditions, yields, and environmental friendliness. These include the use of microwave irradiation to accelerate the reaction, and the application of solid acid catalysts or ionic liquids. wjarr.comacgpubs.org For instance, the use of a 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] ionic liquid has been shown to be an efficient catalyst for the synthesis of tetrahydrocarbazoles, offering operational simplicity and high yields. acgpubs.org

Table 1: Comparison of Classical and Contemporary Fischer Indole Synthesis Conditions

| Feature | Classical Conditions | Contemporary Adaptations |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | Ionic liquids, solid acid catalysts (e.g., zeolites) |

| Solvent | Often glacial acetic acid or ethanol | Methanol, or solvent-free conditions |

| Heating | Conventional heating, often requiring high temperatures and long reaction times | Microwave irradiation, leading to shorter reaction times |

| Workup | Typically involves neutralization and extraction | Simplified workup, especially with reusable catalysts |

| Yields | Variable, can be moderate | Often improved, with reports of excellent yields |

Borsche-Drechsel Cyclization for Tetrahydrocarbazole Formation

The Borsche-Drechsel cyclization is a specific application of the principles of the Fischer indole synthesis, tailored for the preparation of tetrahydrocarbazoles. wikipedia.org First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction utilizes the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones. wikipedia.org

The process is a central step in the Borsche-Drechsel carbazole synthesis, which begins with the condensation of phenylhydrazine and a cyclohexanone derivative to form the arylhydrazone. wikipedia.org This intermediate is then cyclized under acidic conditions to yield the tetrahydrocarbazole. wikipedia.org The mechanism is analogous to the Fischer indole synthesis, involving a heat-induced sigmatropic rearrangement followed by cyclization and elimination of ammonia. wikipedia.org To obtain the fully aromatic carbazole, a final oxidation step is required. wikipedia.orgdrugfuture.com

For the synthesis of this compound, the reaction would commence with the condensation of phenylhydrazine and 4-phenylcyclohexanone to form the corresponding phenylhydrazone, which is then cyclized.

Bischler Synthesis and its Refinements for Tetrahydrocarbazole Nuclei

The Bischler synthesis, also known as the Bischler-Möhlau indole synthesis, provides an alternative route to indole derivatives. wikipedia.org The classical approach involves the reaction of an α-halo ketone with an excess of an aniline. wikipedia.org While this method is more commonly associated with the synthesis of 2-arylindoles, it can be adapted for the construction of tetrahydrocarbazole nuclei. acgpubs.org

The mechanism involves the initial N-alkylation of the aniline with the α-halo ketone, followed by a series of steps leading to cyclization and aromatization. wikipedia.org A key intermediate is formed from the reaction of the α-bromo-acetophenone with multiple molecules of aniline. wikipedia.org This intermediate then undergoes an electrophilic cyclization to form the indole ring. wikipedia.org

Refinements to the Bischler synthesis have aimed to overcome the often harsh reaction conditions and poor yields of the classical method. wikipedia.org Milder reaction conditions have been developed, including the use of lithium bromide as a catalyst and the application of microwave irradiation. wikipedia.org A diverted Bischler-Napieralski reaction has also been reported to unexpectedly yield carbazole derivatives from styrylacetamides under standard Bischler-Napieralski conditions (POCl₃ in acetonitrile). nih.gov

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced a range of more sophisticated and efficient methods for the construction of the carbazole ring system, often relying on transition metal or Lewis acid catalysis. These approaches can offer improved selectivity, milder reaction conditions, and access to a broader range of derivatives.

Metal-Catalyzed Processes for Carbazole Ring Construction

Transition metal-catalyzed reactions have become powerful tools in the synthesis of heterocyclic compounds, including tetrahydrocarbazoles. Palladium-catalyzed reactions, in particular, have been employed for the formation of the carbazole ring. researchgate.net One such approach involves the reaction of a bromoenaminone, formed from a 2-bromoaniline and a cyclohexane-1,3-dione, with a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. researchgate.net This intramolecular coupling reaction leads to the formation of the tetrahydrocarbazole core. researchgate.net

The Buchwald modification of the Fischer indole synthesis is another example of a palladium-catalyzed approach, where N-arylhydrazones are formed via the cross-coupling of aryl bromides and hydrazones. wikipedia.org These intermediates can then undergo the classical Fischer cyclization, expanding the scope of accessible starting materials. wikipedia.org

Lewis Acid-Mediated Annulations and Cyclizations

Lewis acids are frequently used as catalysts in organic synthesis to activate substrates and facilitate bond formation. In the context of tetrahydrocarbazole synthesis, Lewis acids can play a crucial role in promoting cyclization and annulation reactions.

One notable example is the one-pot catalytic asymmetric synthesis of 1,2,3,4-tetrahydrocarbazoles via an enantioselective [3+3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes. nih.gov In this reaction, a chiral Lewis acid, such as a copper complex, catalyzes the ring-opening of the cyclopropane by the indole, initiating a cascade that leads to the formation of the chiral tetrahydrocarbazole product in high yield and with good to excellent enantioselectivity. nih.gov

Additionally, Lewis acids are integral to many classical syntheses, including the Fischer indole synthesis, where they can be used in place of Brønsted acids to promote the key cyclization step. wikipedia.org Research has also demonstrated the use of Lewis acids in the acid-catalyzed C-H functionalization of pre-formed tetrahydrocarbazoles, allowing for the introduction of further substituents. nih.gov

Table 2: Overview of Advanced Synthetic Strategies

| Strategy | Catalyst/Reagent | Key Transformation | Advantages |

| Metal-Catalyzed C-N/C-C Bond Formation | Palladium complexes (e.g., Pd(PPh₃)₄) | Intramolecular cyclization of functionalized precursors | Access to a wide range of derivatives, often with high efficiency |

| Lewis Acid-Mediated Annulation | Chiral Lewis acids (e.g., Cu(II) complexes) | [3+3] Annulation of indoles with cyclopropanes | Enantioselective synthesis of chiral tetrahydrocarbazoles |

| Lewis Acid-Catalyzed Cyclization | Various Lewis acids (e.g., BF₃·OEt₂) | Promotion of cyclization in Fischer-type syntheses | Milder conditions compared to some Brønsted acids, can alter selectivity |

C-H Activation and Functionalization Approaches

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, streamlining processes by avoiding the need for pre-functionalized starting materials. nih.govnih.gov This approach has been successfully applied to the tetrahydrocarbazole skeleton.

A notable method involves a two-step process termed C-H functionalization via Intermediate PeroxideS (CHIPS). nih.govnih.gov

Hydroperoxide Formation : In the initial step, the tetrahydrocarbazole substrate is subjected to a photocatalyzed oxidation. Using a photosensitizer (like Rose Bengal), visible light, and elemental oxygen, a hydroperoxide intermediate is generated at a C-H bond adjacent to the indole nitrogen. nih.govresearchgate.net This reaction is often performed in toluene, in which the hydroperoxide product conveniently precipitates and can be isolated by simple filtration. nih.gov

Nucleophilic Substitution : The isolated hydroperoxide is then activated by a Brønsted acid (e.g., trifluoroacetic acid or acetic acid). nih.gov This activation facilitates a nucleophilic substitution reaction, allowing for the introduction of various functional groups, particularly N-nucleophiles like anilines, to form new C-N bonds. nih.govnih.gov

This strategy is advantageous as it uses inexpensive and environmentally benign reagents like elemental oxygen and visible light, positioning it as a sustainable method for elaborating the tetrahydrocarbazole core. nih.gov

Organocatalytic and Stereoselective Syntheses of Tetrahydrocarbazole Systems

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for synthesizing complex molecules. Organocatalysis and chiral Lewis acid catalysis have emerged as powerful tools for constructing optically active tetrahydrocarbazoles.

An efficient one-pot asymmetric synthesis has been developed utilizing an enantioselective [3 + 3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes. nih.gov This reaction, catalyzed by chiral Lewis acids derived from modified bisoxazoline ligands, produces a range of optically active tetrahydrocarbazoles in high yields (up to 87%) and with excellent enantioselectivity (up to 94% ee). nih.gov The development of such catalytic systems provides direct access to chiral tetrahydrocarbazole scaffolds, which are prevalent in bioactive natural products. nih.gov Furthermore, organocatalytic methods have been employed to synthesize tetrahydrocarbazole-embedded styrene atropisomers through the reaction of 1‐(aryl‐ethynyl)‐naphthalen‐2‐ol and 2,3,4,9‐tetrahydro‐1H‐carbazole, proceeding via a vinylidene ortho‐quinone methide (VQM) intermediate. researchgate.net

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. This approach offers high atom economy and procedural simplicity.

A notable MCR for tetrahydrocarbazole synthesis is a copper-catalyzed, Levy-type reaction. beilstein-journals.org This process involves the reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles. The key steps are the in-situ formation of an indole-based ortho-quinodimethane (o-QDM) intermediate, which then undergoes a Diels-Alder cycloaddition with the dienophile. beilstein-journals.org This strategy has been successfully used to create a diverse library of complex spirotetrahydrocarbazoles in good yields and with high diastereoselectivity. beilstein-journals.org MCRs have also been used to synthesize tetrahydrocarbazole-linked 1,2-diazoles under microwave irradiation. researchgate.net

Ionic Liquid Applications in Tetrahydrocarbazole Synthesis

In the pursuit of greener chemical processes, ionic liquids (ILs) have gained attention as environmentally benign alternatives to volatile organic solvents. acgpubs.orgscispace.comauctoresonline.org Their unique properties, such as low vapor pressure, thermal stability, and potential for recyclability, make them attractive media for organic reactions. auctoresonline.orgnih.gov

The Fischer indole synthesis, a cornerstone reaction for preparing tetrahydrocarbazoles, has been efficiently carried out using the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)]. acgpubs.orgsemanticscholar.org In this system, the ionic liquid can act as both the solvent and a catalyst. The use of [bmim(BF4)] in methanol leads to excellent yields of 2,3,4,9-tetrahydro-1H-carbazoles in shorter reaction times compared to conventional methods. acgpubs.org A significant advantage of this protocol is the operational simplicity and the ability to recover and reuse the ionic liquid for several consecutive reactions without a significant loss of catalytic activity, highlighting its potential for industrial-scale applications. acgpubs.orgresearchgate.net

Microwave-Assisted Synthetic Protocols for Accelerated Synthesis

Microwave-assisted organic synthesis has become a popular technology due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. wjarr.comtandfonline.com The rapid, uniform heating provided by microwave irradiation can accelerate reaction rates for a variety of synthetic transformations. tandfonline.com

Numerous reports detail the application of microwave energy to accelerate the synthesis of tetrahydrocarbazoles. The Fischer indole synthesis, typically requiring reflux in acid for extended periods, can be completed in minutes under microwave irradiation, often with higher yields. wjarr.com For example, the reaction of phenylhydrazine and cyclohexanone in the presence of a K-10 montmorillonite clay catalyst under microwave irradiation (600 W) for 3 minutes yields 1,2,3,4-tetrahydrocarbazole in 96% yield, compared to 94% with conventional heating. wjarr.com Similarly, the Bischler synthesis, involving the reaction of anilines with α-halocyclohexanones, is also significantly enhanced by microwave assistance, providing a rapid and efficient one-pot route to various tetrahydrocarbazole derivatives without the need for additional catalysts. tandfonline.comtandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Tetrahydrocarbazole Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | Conventional Heating (Reflux) | Hours | ~94% | wjarr.com |

| Fischer Indole Synthesis | Microwave Irradiation (600W) | 3 minutes | 96% | wjarr.com |

| Bischler Synthesis | Conventional Heating | Longer reaction times | Lower yields | tandfonline.com |

| Bischler Synthesis | Microwave Irradiation | Minutes | Greatly improved yields | tandfonline.comtandfonline.com |

Targeted Strategies for Phenyl Substitution at C-3 and Other Positions

The synthesis of specifically substituted derivatives, such as this compound, requires precise control over the introduction of the substituent. The most direct and common approach is not to functionalize the pre-formed tetrahydrocarbazole ring, but rather to build the desired substitution pattern into the starting materials.

Introduction of Phenyl Moiety via Precursor Design and Reaction Mechanisms

The introduction of a phenyl group at the C-3 position of the tetrahydrocarbazole core is most effectively achieved through precursor design within the framework of the Fischer indole synthesis. wjarr.comyoutube.comyoutube.com This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. wjarr.com

Precursor Design : To synthesize this compound, the required precursors are phenylhydrazine and 4-phenylcyclohexanone . The position of the substituent on the cyclohexanone ring is crucial for determining its final position on the tetrahydrocarbazole product. wjarr.com

Reaction Mechanism : The mechanism proceeds through several key steps:

Hydrazone Formation : Phenylhydrazine reacts with 4-phenylcyclohexanone to form the corresponding phenylhydrazone intermediate.

Tautomerization : The phenylhydrazone tautomerizes to its enamine form, which is a critical step for the subsequent rearrangement.

tandfonline.comtandfonline.com-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a concerted tandfonline.comtandfonline.com-sigmatropic rearrangement. This is the key bond-forming step where a new C-C bond is created between the aromatic ring of the phenylhydrazine and the cyclohexene (B86901) ring. It is during this rearrangement that the stereochemical information from the enamine is transferred, ultimately placing the phenyl group at the C-3 position of the nascent tetrahydrocarbazole structure.

Cyclization and Aromatization : The intermediate from the rearrangement then undergoes cyclization. The final step involves the elimination of an ammonia molecule, which leads to the re-aromatization of the indole core, yielding the stable this compound product.

This precursor-based strategy provides a reliable and high-yielding route to specifically substituted tetrahydrocarbazoles, where the final substitution pattern is dictated by the choice of the initial ketone.

Post-Synthetic Functionalization at the C-3 Position

Direct post-synthetic functionalization at the C-3 position of a pre-formed 2,3,4,9-tetrahydro-1H-carbazole scaffold is not the most common synthetic route. Instead, the prevailing strategy involves incorporating the desired functional group into the cyclohexanone starting material prior to the core ring-forming reaction, typically the Fischer indole synthesis. This approach allows for a wide variety of substituents to be installed at the C-3 position of the final carbazole product.

A pertinent example of this methodology is the synthesis of novel 3,6-amide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles, which have been investigated for their anti-cancer properties. nih.gov The synthesis begins with the Fischer indolization method, which involves the condensation of a substituted phenylhydrazine with a cyclohexanone derivative already containing the desired precursor functionality at the 4-position (which becomes the C-3 position of the carbazole). nih.gov This method's scope and limitations were assessed through a series of experiments, leading to the development of compounds with significant biological activity. nih.gov

| Target C-3 Substituent | Cyclohexanone Precursor | General Method | Key Finding |

|---|---|---|---|

| Amide / Thioamide | 4-(Amido/Thioamido)-cyclohexanone | Fischer Indolization | Resulting thioamide compounds demonstrated significant anticancer activity against various cell lines. nih.gov |

Synthesis of N-Substituted and Other Ring-Substituted this compound Derivatives

The derivatization of the this compound core can be readily achieved at the nitrogen atom (N-9) or on the aromatic portion of the molecule (C-5, C-6, C-7, C-8).

N-Substituted Derivatives:

The secondary amine at the N-9 position of the tetrahydrocarbazole ring is a common site for functionalization. N-alkylation is a straightforward method to introduce various substituents. For instance, a series of 9-substituted derivatives have been prepared and evaluated for potential anti-prion activity. nih.gov These syntheses often involve reacting the parent tetrahydrocarbazole with reagents like (haloalkyl)oxiranes and various amines. nih.gov One study found that derivatives bearing an N-ortho-halobenzyl group showed improved activity. nih.gov Other research has focused on creating N-substituted derivatives for use as cholinesterase inhibitors in the context of Alzheimer's disease. This work involved substitutions at the 9-position with groups such as methyl and butyl.

| N-9 Substituent | Reagents/Method | Resulting Derivative Class | Reference |

|---|---|---|---|

| Methyl | - | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |

| Butyl | - | N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | |

| [2-hydroxy-3-(1-piperidinyl)propyl] | (Haloalkyl)oxiranes, amines | 9-[2-hydroxy-3-(1-piperidinyl)propyl] derivatives | nih.gov |

| Alkanones | Acid chlorides | {5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}alkanones | researchgate.net |

Other Ring-Substituted Derivatives:

Substitution on the benzene (B151609) ring of this compound is typically achieved using one of two primary strategies:

Synthesis from Substituted Precursors: The most common approach is to employ a substituted phenylhydrazine in the Fischer indole synthesis with 4-phenylcyclohexanone. wjarr.comresearchgate.net The position and nature of the substituent on the phenylhydrazine ring dictate the final substitution pattern on the carbazole's aromatic ring. For example, using a 4-substituted phenylhydrazine will result in a 6-substituted tetrahydrocarbazole.

Post-Synthetic Functionalization: The aromatic ring of the fully formed tetrahydrocarbazole nucleus can undergo electrophilic substitution reactions. A notable example is the nitration of the 2,3,4,9-tetrahydro-1H-carbazole ring system at the C-6 position using sodium nitrate and sulfuric acid. The resulting 6-nitro derivative can then be chemically reduced to the 6-amino derivative. This amino group serves as a versatile handle for further functionalization, such as the synthesis of benzamides.

| Methodology | Key Reagents | Position of Substitution | Example Product |

|---|---|---|---|

| Synthesis from Precursors | Substituted Phenylhydrazine + Cyclohexanone | Determined by hydrazine substitution (e.g., 4-subst. hydrazine gives 6-subst. carbazole) | 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole |

| Post-Synthetic Nitration | Sodium Nitrate, Sulfuric Acid | C-6 | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole |

| Post-Synthetic Reduction | Zinc dust, Sodium hydroxide | C-6 | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole |

| Further Derivatization | Benzoyl chloride on 6-amino derivative | C-6 | N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide |

Chemical Reactivity and Mechanistic Organic Chemistry of 3 Phenyl 2,3,4,9 Tetrahydro 1h Carbazole and Analogs

Electrophilic and Nucleophilic Transformation Pathways

The tetrahydrocarbazole core possesses distinct regions susceptible to both electrophilic and nucleophilic attack. The indole (B1671886) part of the molecule, being an electron-rich aromatic system, readily undergoes electrophilic substitution. The most nucleophilic positions are typically C1 and C8, followed by C6. The nitrogen atom (N-9) can also act as a nucleophile.

Electrophilic Substitution: Classic electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be directed to the carbazole (B46965) nucleus. libretexts.org The catalyst's role in these reactions is to generate a potent electrophile that can overcome the aromaticity of the ring. libretexts.org For instance, nitration is often achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. niscair.res.in The regioselectivity of these substitutions is influenced by the existing substituents on the aromatic rings.

Nucleophilic Transformations: The N-9 position of the tetrahydrocarbazole is a primary site for nucleophilic attack, readily undergoing alkylation or acylation. niscair.res.inmdpi.com Furthermore, the scaffold can be functionalized through more complex pathways. A notable example involves the C-H amination of tetrahydrocarbazoles, which proceeds via an intermediate peroxide. nih.gov In this two-step process, the tetrahydrocarbazole is first oxidized by singlet oxygen to form a hydroperoxide. nih.gov Subsequent acid-catalyzed activation of the hydroperoxide allows for a nucleophilic substitution reaction, where an amine, such as aniline, attacks the activated intermediate to form a C-N bond. nih.gov

The mechanistic rationale involves the protonation of the hydroperoxide, which then loses water or hydrogen peroxide to form a stabilized carbocation. This electrophilic intermediate is then intercepted by the amine nucleophile to yield the final aminated product. nih.gov

Oxidation and Reduction Chemistry (e.g., Electrodimerization Mechanisms)researchgate.net

The tetrahydrocarbazole scaffold is susceptible to various oxidative transformations, with electrochemical methods providing significant insight into the underlying mechanisms. The electro-oxidation of 2,3,4,9-tetrahydro-1H-carbazole (THC) and its derivatives has been studied in detail, revealing pathways to dimeric structures. researchgate.netresearchgate.net

The electrodimerization mechanism typically initiates with a reversible one-electron oxidation of the tetrahydrocarbazole molecule to form a cation radical. researchgate.net This highly reactive intermediate can then couple with another radical cation or a neutral THC molecule. The precise nature of the resulting dimeric product is highly dependent on the reaction conditions, including the solvent, electrolyte, and the presence of a base. researchgate.netresearchgate.net

For example, in aqueous acetonitrile, the anodic oxidation of THC can yield a dehydrodimer with a linkage between the 4a-position of one unit and the 7'-position of another. researchgate.netresearchgate.net The presence of a base like sodium bicarbonate can suppress the acid-catalyzed decomposition of the dimeric product, leading to increased yields. researchgate.net In strongly basic media, other dimeric structures, such as 4a-N′ and 4a-4a′ dimers, have been isolated. researchgate.net

Beyond electrochemistry, photocatalyzed oxidation offers another important pathway. In the presence of a photosensitizer, visible light, and oxygen, tetrahydrocarbazoles can be oxidized to form hydroperoxide intermediates. nih.gov This reaction forms the basis for further functionalization, as discussed in the previous section. nih.gov

| Oxidation Method | Key Reagents/Conditions | Primary Product(s) | Mechanistic Intermediate | Reference |

|---|---|---|---|---|

| Anodic Electrodimerization | Aqueous acetonitrile, LiClO₄ | 4a-7'-Dehydrodimer | Cation Radical | researchgate.netresearchgate.net |

| Anodic Oxidation | Strong base (e.g., KOCH₃ in CH₃OH) | 4a-N′ and 4a-4a′ dehydrodimers | Cation Radical | researchgate.net |

| Photocatalyzed Oxidation | Visible light, O₂, photosensitizer (e.g., Rose Bengal) | Hydroperoxide at C4a | Singlet Oxygen | nih.gov |

| Chemical Oxidation | Iodine pentoxide (I₂O₅) | 6-Oxotetrahydrocarbazole | Not detailed | researchgate.net |

Ring-Opening and Ring-Closing Reactions of the Tetrahydrocarbazole Coreniscair.res.inyoutube.comgoogle.com

The formation and cleavage of the core ring system are fundamental aspects of tetrahydrocarbazole chemistry. The most prominent ring-closing reaction is the Fischer indole synthesis, which remains a cornerstone for constructing the tetrahydrocarbazole scaffold. wikipedia.orgwjarr.com

Ring-Closing Reactions (Fischer Indole Synthesis): This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative (in this case, 4-phenylcyclohexanone). wjarr.comyoutube.com The mechanism proceeds through several key steps: wikipedia.orgmdpi.com

Formation of a phenylhydrazone from the starting materials.

Tautomerization of the phenylhydrazone to its enehydrazine form.

A crucial rsc.orgrsc.org-sigmatropic rearrangement of the protonated enehydrazine. This step forms a new C-C bond and cleaves the weak N-N bond. chemtube3d.com

The resulting diimine intermediate undergoes rearomatization.

Intramolecular cyclization to form an aminal (a nitrogen equivalent of an acetal). youtube.com

Finally, the elimination of ammonia (B1221849), driven by the formation of the stable aromatic indole ring, yields the tetrahydrocarbazole product. wikipedia.org

Alternative ring-closing strategies include radical cation [4+2] cycloadditions between 2-vinylindoles and alkenes, and Brønsted acid-catalyzed cascade reactions of indolyl-dicarbonyl compounds. acs.orgrsc.org

Ring-Opening Reactions: The tetrahydrocarbazole core is generally stable. However, ring-opening can be induced under specific conditions. For instance, Lewis acid-catalyzed ring-opening of related 5-(indolyl)2,3-dihydrofuran acetals has been used to access functionalized carbazoles. mdpi.com While not a direct ring-opening of the tetrahydrocarbazole itself, this demonstrates the potential for cyclization-ring-opening cascades in related systems. The stability of the scaffold means that ring-opening reactions are less common than derivatizations but can be a factor in reactions involving potent Lewis acids or harsh oxidative conditions. rsc.org

Mechanistic Investigations of Key Derivatization Reactions (e.g., Mannich Reactions, Amidation, Esterification)nih.govmdpi.comacs.orgyoutube.com

Mannich Reactions: The Mannich reaction is a three-component condensation that provides a powerful method for the aminoalkylation of the tetrahydrocarbazole scaffold. oarjbp.comnih.gov The reaction typically involves formaldehyde (B43269), a secondary amine (like morpholine (B109124) or piperidine), and the tetrahydrocarbazole, which contains active hydrogen atoms. The most reactive site is the indole N-H proton.

The mechanism proceeds via the initial formation of an electrophilic iminium ion (also known as an Eschenmoser salt precursor) from the reaction between formaldehyde and the secondary amine. youtube.comgoogle.com The tetrahydrocarbazole, acting as a nucleophile (either through the deprotonated N-9 anion or the enamine-like character of the indole ring), then attacks the iminium ion. This results in the formation of a new C-N bond and the introduction of an aminomethyl group onto the scaffold, typically at the N-9 position. oarjbp.com

Amidation and Esterification: Amide and ester derivatives of tetrahydrocarbazoles are commonly synthesized to modify the compound's properties. nih.gov These reactions typically target the N-9 position or a functional group elsewhere on the molecule.

N-Acylation (Amidation): The N-H proton of the indole is acidic enough to be removed by a base, or the nitrogen can act as a direct nucleophile. The reaction with an acyl chloride or carboxylic anhydride (B1165640) leads to the formation of an N-acyl tetrahydrocarbazole (an amide). mdpi.com

Direct Amidation: This can also be achieved by the thermal dehydration of a mixture of a carboxylic acid and an amine-functionalized tetrahydrocarbazole. The mechanism is thought to involve an equilibrium between the free acid and amine and an ammonium (B1175870) carboxylate salt, which can then dehydrate at high temperatures to form the amide bond. researchgate.net

Esterification: For tetrahydrocarbazole analogs bearing a carboxylic acid group, Fischer esterification is a common method. The reaction involves treating the carboxylic acid with an alcohol under acidic catalysis. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates water to yield the ester. masterorganicchemistry.com

| Reaction | Key Reagents | Reactive Site on Scaffold | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Morpholine) | N-9 (Indole Nitrogen) | Nucleophilic attack on an electrophilic iminium ion | google.comoarjbp.com |

| N-Amidation | Acyl Chloride or Anhydride | N-9 (Indole Nitrogen) | Nucleophilic acyl substitution | mdpi.com |

| Esterification (Fischer) | Alcohol, Acid Catalyst | Carboxylic Acid group on an analog | Acid-catalyzed nucleophilic attack by alcohol on the protonated carbonyl | masterorganicchemistry.com |

Exploration of Rearrangement Processes within the Scaffoldwikipedia.org

The most significant rearrangement process associated with the 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole scaffold is intrinsic to its most common synthesis: the Fischer indole synthesis. mdpi.com The key mechanistic step that defines this reaction is a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgchemtube3d.com

This rearrangement occurs after the initial phenylhydrazone has tautomerized to the enehydrazine intermediate under acidic conditions. wikipedia.orgrsc.org The enehydrazine, upon protonation, undergoes a concerted pericyclic reaction where six electrons reorganize through a cyclic transition state. During this process, the weak N-N sigma bond is cleaved, and a new, more stable C-C sigma bond is formed between what was the ortho-carbon of the phenyl ring and the vinylic carbon of the enehydrazine moiety. wikipedia.orgchemtube3d.com

This electrocyclic reaction is highly specific and is the critical bond-forming event that establishes the fundamental carbon framework of the carbazole. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is the one incorporated into the final indole ring. wikipedia.org While other rearrangements can occur in related heterocyclic systems under strongly acidic or thermal conditions, the rsc.orgrsc.org-sigmatropic shift of the Fischer synthesis is the most mechanistically significant and well-studied rearrangement process for the tetrahydrocarbazole scaffold. rsc.org

Structural Characterization and Spectroscopic Elucidation of 3 Phenyl 2,3,4,9 Tetrahydro 1h Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the atomic framework of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole derivatives.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of protons in a molecule. In the case of this compound derivatives, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the carbazole (B46965) and phenyl moieties, the aliphatic protons of the tetrahydro-cyclohexene ring, and the N-H proton of the indole (B1671886) ring.

For the related derivative, 6-fluoro-3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, the ¹H NMR spectrum (recorded in DMSO-d6) shows a characteristic singlet for the indole N-H proton at approximately 10.81 ppm. acgpubs.org The aromatic protons appear as a series of multiplets in the range of 6.38 to 7.33 ppm. acgpubs.org The aliphatic protons on the saturated portion of the carbazole ring resonate as multiplets between 2.50 and 3.02 ppm. acgpubs.org

The protons of the parent 2,3,4,9-tetrahydro-1H-carbazole structure show the indole N-H proton as a singlet around 8.14 ppm (in DMSO-d6). niscair.res.in The aromatic protons appear between 7.05 and 7.42 ppm, while the four sets of aliphatic protons are observed as multiplets and triplets from 1.78 to 2.67 ppm. niscair.res.in The introduction of the phenyl group at the C3 position introduces additional aromatic signals and influences the chemical shifts and multiplicities of the adjacent aliphatic protons due to its anisotropic effects.

| Compound | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 6-fluoro-3-phenyl-2,3,4,9-tetrahydro-1H-carbazole | N-H (indole) | 10.81 | s | acgpubs.org |

| Ar-H | 6.38 - 7.33 | m | acgpubs.org | |

| Aliphatic-H | 2.50 - 3.02 | m | acgpubs.org | |

| 2,3,4,9-Tetrahydro-1H-carbazole | N-H (indole) | 8.14 | s | niscair.res.in |

| Ar-H | 7.05 - 7.42 | d, dd | niscair.res.in | |

| Aliphatic-H | 1.78 - 2.67 | m, t | niscair.res.in |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For 6-fluoro-3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, the ¹³C NMR spectrum (recorded in CDCl3) displays signals corresponding to the aromatic carbons in the range of 96.6 to 160.8 ppm. acgpubs.org The aliphatic carbons of the tetrahydro-cyclohexene ring resonate at higher fields, with observed signals at 12.4, 30.5, and 45.1 ppm. acgpubs.org The presence of the fluorine atom significantly influences the chemical shifts of the carbons in the substituted aromatic ring due to its strong electron-withdrawing nature. acgpubs.org

| Carbon Type | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| Aromatic Carbons | 96.6, 109.8, 127.3, 128.1, 130.0, 131.8, 135.6, 138.6, 147.8, 153.1, 158.7, 160.8 | acgpubs.org |

| Aliphatic Carbons | 12.4, 30.5, 45.1 | acgpubs.org |

While specific 2D NMR spectra for this compound are not detailed in the provided search results, the application of these techniques is standard for confirming the complex structures of such derivatives.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) correlations between coupled nuclei, typically over two to three bonds. It would be instrumental in tracing the connectivity of the aliphatic protons within the six-membered ring and assigning their relative positions (e.g., H-2, H-3, H-4).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the directly attached carbon signals (¹H-¹³C one-bond correlations). This technique is essential for unambiguously assigning the ¹³C signals based on the previously assigned proton resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds). It is crucial for piecing together the entire molecular structure by connecting different fragments. For instance, HMBC would show correlations from the aliphatic protons to the aromatic carbons of the indole ring, and from the C3 proton to the carbons of the phenyl substituent, confirming the substitution pattern. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound and its derivatives, the IR spectrum shows several characteristic absorption bands.

A key feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp peak in the range of 3300-3400 cm⁻¹. niscair.res.iniucr.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the saturated ring appear just below 3000 cm⁻¹. niscair.res.in The stretching vibrations of the aromatic C=C bonds are found in the 1450-1650 cm⁻¹ region. niscair.res.inrsc.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Indole N-H | Stretching | ~3397 | niscair.res.in |

| Aromatic C-H | Stretching | ~3049 | niscair.res.in |

| Aliphatic C-H | Stretching | ~2927 | niscair.res.in |

| Aromatic C=C | Stretching | 1619 - 1450 | niscair.res.in |

Mass Spectrometry (MS, HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. The mass spectrum of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, shows a molecular ion peak at m/z 171, corresponding to its molecular weight. nist.gov For the derivative 6-fluoro-3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, the mass spectrum exhibits a molecular ion peak [M+H]⁺ at m/z = 266.2, confirming its formation. acgpubs.org The fragmentation pattern of these compounds often involves the loss of small molecules or radicals from the aliphatic ring, providing further structural evidence.

| Compound | Ion Type | Observed m/z | Reference |

|---|---|---|---|

| 2,3,4,9-Tetrahydro-1H-carbazole | [M]⁺ | 171.2 | nist.gov |

| 6-fluoro-3-phenyl-2,3,4,9-tetrahydro-1H-carbazole | [M+H]⁺ | 266.2 | acgpubs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and extent of conjugation in the molecule.

The parent compound, 2,3,4,9-tetrahydro-1H-carbazole, exhibits absorption maxima characteristic of the indole chromophore. nist.gov The introduction of a phenyl group at the C3 position extends the π-conjugation of the system. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption maxima, meaning the compound will absorb light at longer wavelengths compared to the unsubstituted tetrahydrocarbazole. researchgate.net Studies on related carbazole systems show that increasing π-conjugation, such as by adding phenyl groups, successfully extends the absorption maxima towards the visible region. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not available in the cited literature, a detailed analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and related derivatives provides significant insight into the expected structural features.

Detailed Analysis of Molecular Conformation and Geometry

The solid-state structure of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, has been determined by single-crystal X-ray diffraction, offering a foundational model for its derivatives. nih.govresearchgate.net The molecule consists of a nearly planar indole core fused to a non-planar cyclohexene (B86901) ring. The dihedral angle between the benzene (B151609) and pyrrole (B145914) rings of the carbazole moiety is reported to be minimal, at 0.6(1)°. nih.govresearchgate.net

A defining feature of the tetrahydrocarbazole skeleton is the conformation of the six-membered cyclohexene ring. In the crystal structure of 2,3,4,9-tetrahydro-1H-carbazole, this ring adopts a half-chair conformation. nih.govresearchgate.net Interestingly, the two methylene (B1212753) carbon atoms of this ring were found to be disordered over two positions, with both components maintaining the half-chair geometry. nih.govresearchgate.net This conformational flexibility is a common characteristic of such systems. In contrast, the crystal structure of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one shows the cyclohexenone ring in an envelope conformation.

Below is a table summarizing the crystallographic data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₃N |

| Formula Weight | 171.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1067 (4) |

| b (Å) | 7.9488 (5) |

| c (Å) | 19.4512 (12) |

| Volume (ų) | 944.18 (10) |

| Z (Molecules/unit cell) | 4 |

| Temperature (K) | 293 (2) |

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

The supramolecular architecture of tetrahydrocarbazole derivatives in the solid state is directed by a combination of non-covalent interactions. The nature and geometry of these interactions are crucial for understanding the material's properties.

Halogen Bonding: Halogen bonding is a directional non-covalent interaction between a halogen atom and a Lewis base. This type of interaction would only be relevant for derivatives of this compound that contain halogen substituents on either the phenyl or the carbazole ring systems.

The table below details the hydrogen bond geometries observed in the crystal structure of 2,3,4,9-tetrahydro-1H-carbazole. nih.govresearchgate.net

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1A···Cg2 | 0.86 | 2.59 | 3.431 (2) | 164.0 |

| C12–H12B···Cg2 | 0.97 | 2.92 | 3.708 (3) | 139.0 |

Computational and Theoretical Investigations of 2,3,4,9 Tetrahydro 1h Carbazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between computational cost and accuracy. These methods have been applied to tetrahydrocarbazole systems to explore their electronic structure, conformational landscapes, and spectroscopic signatures.

The electronic properties of a molecule are fundamental to its reactivity, stability, and intermolecular interactions. Computational studies on tetrahydrocarbazole derivatives have utilized DFT calculations at levels such as B3LYP with basis sets like 6-31G(d,p) and 6-311++G(d,p) to perform detailed electronic analyses. cumhuriyet.edu.tr

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.com For instance, in a study of 2-(2-aminoethyl)-1,2,3,4,9-tetrahydrocarbazole, the HOMO-LUMO gap and other reactivity descriptors like chemical potential, hardness, and electrophilicity were calculated to understand its electronic behavior. cumhuriyet.edu.tr

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, revealing interactions between filled and vacant orbitals. For tetrahydrocarbazole systems, NBO analysis has shown that molecular stabilization energy often arises from n→π* and π→π* interactions. cumhuriyet.edu.tr Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov These maps use a color scale where red indicates electron-rich regions (prone to electrophilic attack) and blue indicates electron-poor regions (prone to nucleophilic attack), providing a visual guide to the molecule's reactive surface. nih.govscirp.org

This table summarizes key electronic parameters calculated for 2-(2-aminoethyl)-1,2,3,4,9-tetrahydrocarbazole using DFT (B3LYP/6-311++G(d,p)) methodology. Data sourced from a detailed computational investigation. cumhuriyet.edu.tr

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.32 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.21 eV | Energy of the first unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.11 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | 5.32 eV | Energy required to remove an electron. |

| Electron Affinity | 0.21 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.55 eV | Measures resistance to change in electron distribution. |

The flexible, non-aromatic cyclohexene (B86901) ring of the 2,3,4,9-tetrahydro-1H-carbazole scaffold allows it to adopt several different spatial arrangements, or conformations. Understanding the relative energies and geometries of these conformers is crucial, as the lowest-energy conformation typically dominates the compound's properties and biological activity.

Computational conformational analysis is performed by systematically exploring the molecule's potential energy surface (PES). cumhuriyet.edu.tr This can be done by rotating specific dihedral angles and calculating the energy at each step to identify stable, low-energy conformers. mdpi.com For the tetrahydrocarbazole core, X-ray crystallography studies have consistently shown that the cyclohexene ring preferentially adopts a "half-chair" conformation in the solid state. nih.gov In some substituted analogs, such as ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, the corresponding cyclohexenone ring is found in an "envelope" conformation. nih.govresearchgate.net

Theoretical calculations support these experimental findings. For example, a PES scan of 2-(2-aminoethyl)-1,2,3,4,9-tetrahydrocarbazole identified several possible conformers, which were then optimized to find the most stable structures. cumhuriyet.edu.tr These studies provide detailed energetic profiles, including the relative energies, enthalpies, and Gibbs free energies of different conformers, allowing researchers to predict the most probable structures under various conditions. researchgate.net

Computational methods are frequently used to predict spectroscopic data, which serves as a valuable aid in the structural characterization of newly synthesized compounds. By simulating spectra for a proposed structure, researchers can compare the theoretical data with experimental results to confirm the identity and purity of the compound.

For tetrahydrocarbazole derivatives, DFT calculations have been successfully employed to predict vibrational (FT-IR) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra. cumhuriyet.edu.tr In a combined experimental and theoretical study, the vibrational frequencies for a substituted tetrahydrocarbazole were calculated and found to be in good agreement with the experimental FT-IR spectrum after applying a scaling factor. cumhuriyet.edu.tr This approach has also been validated for the parent carbazole (B46965) system, where a coupled computational-experimental method was essential for interpreting the vibrational spectra. rsc.org

Similarly, ¹H and ¹³C NMR chemical shifts are reliably predicted using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The calculated chemical shifts for a tetrahydrocarbazole derivative showed a strong correlation with the observed values, aiding in the precise assignment of each signal in the experimental NMR spectra. cumhuriyet.edu.tr The ability to accurately predict these parameters is a testament to the power of quantum chemical calculations in modern structural elucidation.

Reaction Mechanism Elucidation via Computational Pathways

Understanding the step-by-step process by which a chemical reaction occurs is a central goal of chemistry. Computational chemistry provides a virtual laboratory to map out reaction pathways, identify transient intermediates, and calculate the energy barriers associated with transition states.

The most common route to synthesizing the 2,3,4,9-tetrahydro-1H-carbazole core is the Fischer indole (B1671886) synthesis. eurjchem.comyoutube.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from phenylhydrazine (B124118) and cyclohexanone (B45756). youtube.com The mechanism involves several key steps: tautomerization of the hydrazone to an enamine, followed by a crucial researchgate.netresearchgate.net-sigmatropic rearrangement to form a C-C bond, and finally, cyclization and elimination of ammonia (B1221849) to yield the final product. youtube.com

Quantum-chemical calculations have been used to interpret this complex reaction sequence. An early study using a bonding variant of perturbation theory concluded that the key C-C bond-forming step proceeds via a concerted researchgate.netresearchgate.net-sigmatropic shift. osti.gov More recent investigations using DFT methods like B3LYP and M06-2X have been employed to study the formation of carbazoles, determining the energetics of the compounds and investigating the role of electronic properties in the reaction mechanism. researchgate.net These computational studies help to refine the mechanistic understanding of the Fischer indolization and can be used to predict how substituents on the reactants will influence the reaction's outcome. researchgate.netosti.gov

Molecular Modeling and Docking Studies for Hypothetical Molecular Interactions

Many tetrahydrocarbazole derivatives exhibit significant biological activity, making them attractive scaffolds in drug discovery. Molecular modeling, and particularly molecular docking, is a computational technique used to predict how a molecule (a ligand) binds to the active site of a biological target, such as a protein or enzyme. researchgate.net This method helps in understanding the structural basis of a compound's activity and in designing new, more potent derivatives.

In these studies, the three-dimensional structures of the tetrahydrocarbazole derivative and the target protein are used. A docking algorithm then samples a large number of possible binding orientations and conformations of the ligand within the protein's active site, scoring each pose based on factors like intermolecular forces and geometric complementarity. The resulting docking score provides an estimate of the binding affinity.

Numerous molecular docking studies have been performed on tetrahydrocarbazole derivatives against a variety of biological targets. For example, novel derivatives have been docked into the active site of the Gln-6-p enzyme to explore their potential as anti-bacterial agents. researchgate.net Other studies have investigated the interactions of tetrahydrocarbazole-triazole hybrids with targets like caspase-3 and 17-beta-hydroxy steroid dehydrogenase, which are relevant to anticancer research. rsc.org These computational analyses reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity and guiding further optimization of the lead compounds. researchgate.net

This table presents docking scores for a selection of N-substituted tetrahydrocarbazole derivatives against the L-Glutamine: D-fructose-6–phosphate amido transferase (Gln-6-p) enzyme (PDB code: 1XFF), indicating their potential as inhibitors. A more negative score typically suggests a stronger binding affinity. Data sourced from Padmavathi et al. researchgate.net

| Compound ID | Substituent on Nitrogen | Docking Score (kcal/mol) |

|---|---|---|

| 2a | Benzoyl | -27.14 |

| 2b | 4-Chlorobenzoyl | -30.82 |

| 2c | 4-Fluorobenzoyl | -29.35 |

| 2d | 4-Methylbenzoyl | -28.71 |

| 2e | 3-Nitrobenzoyl | -28.98 |

| 2f | 4-Nitrobenzoyl | -31.09 |

Structure Activity Relationship Sar Studies and Molecular Basis of Action

Systematic Evaluation of Substituent Effects on the Tetrahydrocarbazole Core

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, and substitutions on this core significantly modulate its biological activity. wjarr.com Systematic studies on derivatives have shown that the nature and position of substituents on both the benzene (B151609) ring and the nitrogen atom of the indole (B1671886) moiety are critical determinants of pharmacological effects. nih.gov

For instance, in the context of cholinesterase inhibition, a key target in Alzheimer's disease research, substitutions at the C-6 and N-9 positions of the tetrahydrocarbazole ring have been systematically explored. niscpr.res.inniscair.res.in A study on a series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives revealed that specific substitutions could induce selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). niscpr.res.inniscair.res.in

Key findings from these studies include:

Amino and Nitro Groups: The introduction of an amino group at the C-6 position (6-Amino-2,3,4,9-tetrahydro-1H-carbazole) and a methyl group at N-9 combined with a nitro group at C-6 (9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole) resulted in selective AChE inhibitors. niscpr.res.in

Alkyl Chains: An N-Butyl group attached to the C-6 amino function (N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine) also conferred selective AChE inhibitory activity. niscpr.res.in

Bulky Groups: The presence of bulky substituents, such as various phenyl derivatives at the N-9 position, has been shown to be essential for neuroprotective activity. nih.gov

These findings underscore that both electronic effects (from nitro and amino groups) and steric factors (from alkyl and aryl groups) on the tetrahydrocarbazole core play a major role in dictating the biological activity and selectivity of these compounds. wjarr.com

Role of the Phenyl Group at C-3 in Influencing Molecular Recognition and Interaction

The phenyl group at the C-3 position is a defining feature of 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, and it plays a pivotal role in molecular recognition and interaction with biological targets. While direct studies on the 3-phenyl derivative are limited, research on analogous structures highlights the importance of aryl substituents in establishing key interactions within protein binding sites.

The introduction of a phenyl group can significantly influence the molecule's properties in several ways:

Hydrophobic Interactions: The phenyl ring provides a large, hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in a protein's active site. bioorganica.com.ua

π-π Stacking: The aromatic nature of the phenyl group allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. bioorganica.com.uanih.gov These interactions can be crucial for anchoring the ligand in a specific orientation and enhancing binding affinity. nih.gov Molecular modeling of carbazole (B46965) derivatives binding to G-quadruplex DNA, for example, has shown that the carbazole ring itself makes critical π–π stacking interactions with guanine (B1146940) bases. nih.gov A phenyl substituent at C-3 would be positioned to form additional, stabilizing stacking interactions.

In broader studies of aryl-substituted heterocyclic compounds, the position and nature of the phenyl group are known to dramatically alter receptor binding profiles, often leading to significant changes in affinity and selectivity. sci-hub.seresearchgate.net Therefore, the C-3 phenyl group in this compound is predicted to be a key determinant of its biological target profile, primarily through establishing specific hydrophobic and aromatic interactions.

Development of Pharmacophore Models based on Structural Variations

Pharmacophore modeling is a powerful computational tool used to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govmdpi.com By analyzing a set of active molecules, a pharmacophore model can identify the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. researchgate.netnih.gov

For classes of compounds like tetrahydrocarbazole derivatives, pharmacophore models have been developed to understand their activity against various targets. researchgate.net A typical workflow involves:

Training Set Selection: A diverse set of tetrahydrocarbazole analogues with known biological activities is selected. nih.gov

Conformational Analysis: The possible 3D conformations of each molecule are generated.

Feature Identification: Common chemical features among the most active compounds are identified.

Model Generation and Validation: A 3D model representing the spatial arrangement of these features is built and then validated by its ability to distinguish active from inactive compounds. nih.gov

A pharmacophore model for a series of 3-phenyl-tetrahydrocarbazole derivatives would likely include features corresponding to:

The indole N-H group as a hydrogen bond donor.

The aromatic ring of the carbazole core as a hydrophobic and/or aromatic ring feature.

The C-3 phenyl group as a critical hydrophobic or aromatic ring feature.

Such models serve as valuable templates for virtual screening of compound libraries to identify new potential inhibitors and for guiding the rational design of novel derivatives with improved potency and selectivity. mdpi.com

Investigation of Molecular Mechanisms of Action (e.g., enzyme inhibition kinetics, receptor binding affinities, protein-ligand interactions)

The molecular mechanisms through which this compound and its analogs exert their effects are primarily investigated through enzyme inhibition assays, receptor binding studies, and computational docking simulations. niscpr.res.innih.gov

Enzyme Inhibition Kinetics: Tetrahydrocarbazole derivatives have shown promising inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). niscpr.res.inrsc.org Kinetic analyses are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). researchgate.net For example, studies on related inhibitors reveal how they interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. niscpr.res.in A competitive inhibition pattern would suggest that the compound binds to the same active site as the natural substrate, while non-competitive or mixed-type inhibition implies binding to an allosteric site. researchgate.net

Receptor Binding Affinities: The affinity of tetrahydrocarbazole derivatives for various receptors is quantified by their inhibition constant (Kᵢ) or IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher binding affinity. nih.gov Derivatives of the core structure have been tested against a range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, revealing that structural modifications can shift affinity and selectivity by orders of magnitude. nih.govnih.gov

The table below summarizes representative binding affinity and enzyme inhibition data for various tetrahydrocarbazole and related carbazole derivatives, illustrating the impact of structural modifications.

| Compound Class/Derivative | Target | Activity/Affinity | Mechanism/Note |

|---|---|---|---|

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Selective Inhibitor | Selectivity over Butyrylcholinesterase (BChE) noted. niscpr.res.in |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Selective Inhibitor | Selectivity over Butyrylcholinesterase (BChE) noted. niscpr.res.in |

| Carbazole-imidazole derivative | Bcl-2 G-quadruplex DNA | Kₐ ~10⁵ M⁻¹ | Stabilizes G-quadruplex via π-π stacking interactions. nih.gov |

| Spiro[1,2,4-benzotriazine-3(4H),4′-(1′-methyl)piperidine] | σ₁ Receptor | Kᵢ = 3410 nM | Demonstrates the importance of an aromatic moiety for high affinity. nih.gov |

| Carbazole-benzathiazolium derivative | Bcl-2 G-quadruplex DNA | Kₐ ~10⁵ M⁻¹ | Binds via π-π stacking with guanine bases. nih.gov |

Protein-Ligand Interactions: Molecular docking studies provide insights into the specific interactions between the ligand and the protein at an atomic level. nih.gov For carbazole derivatives, key interactions often involve hydrogen bonds with polar residues and π-π stacking with aromatic residues. bioorganica.com.uanih.gov For example, in the interaction with the Bcl-2 promoter G-quadruplex, modeling showed that the carbazole ring engages in π–π stacking with guanine bases, while specific substituents form hydrogen bonds, anchoring the ligand and stabilizing the complex. nih.gov The C-3 phenyl group of the title compound would be ideally positioned to form such critical stacking or hydrophobic interactions, contributing significantly to its binding energy and selectivity. bioorganica.com.ua

Advanced Applications and Prospective Research Areas

Potential in Organic Electronic Materials and Optoelectronics

The carbazole (B46965) moiety is well-regarded in the field of organic electronics for its excellent hole-transporting capabilities, high thermal stability, and photophysical properties. conicet.gov.arresearchgate.net The tetrahydrocarbazole core, as seen in 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole, retains these beneficial electronic characteristics while introducing conformational flexibility that can improve the solubility and film-forming properties of materials, which is crucial for device fabrication.

Derivatives of carbazole are extensively used as building blocks for host materials, emitters, and hole-transporting layers (HTL) in Organic Light Emitting Diodes (OLEDs). uran.uanih.gov The N-phenyl-carbazole structure, a close relative of the titular compound, is of particular interest because its photoluminescence and electronic properties can be fine-tuned by modifying the dihedral angle between the N-phenyl ring and the carbazole unit. conicet.gov.ar This tuning is critical for optimizing charge injection and transport, leading to more efficient and stable devices.

Research has shown that linking carbazole units can extend electronic coupling, and materials based on these structures are promising for use as fluorescent sensors and hole transporters. conicet.gov.ar For instance, phenyl-carbazole derivatives have been synthesized and evaluated as hole-transporting materials, with some showing performance comparable to the industry standard N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB). researchgate.netepa.gov The introduction of a phenyl group, as in this compound, is a key design strategy for creating solution-processable bipolar host materials for high-efficiency green and blue Thermally Activated Delayed Fluorescence (TADF) OLEDs. ktu.edu These materials often exhibit high triplet energies and balanced charge-transporting properties, which are essential for achieving high external quantum efficiencies (EQE). ktu.edu

Table 1: Performance of Selected Carbazole-Based OLEDs This table presents data for various carbazole derivatives to illustrate the potential of the scaffold in optoelectronics.

| Device Host/Emitter | Emitter Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

|---|---|---|---|---|

| H2 with FIrpic | Phosphorescent (Blue) | 23.9 | 24.9 | 10.3 |

| H2 with Ir(ppy)₃ | Phosphorescent (Green) | 33.9 | 34.1 | 9.4 |

| (pyidcz)₂Ir(tmd) | Phosphorescent | 69.2 | 36.8 | 21.2 |

| (tfpyidcz)₂Ir(tmd) | Phosphorescent | 78.4 | 54.7 | 24.0 |

| BPBCzO with 4CzIPN | TADF (Green) | 70.7 | 55.6 | 23.2 |

Data sourced from references nih.govktu.edursc.org. Note: The specific performance of this compound would depend on its exact role and the device architecture.

Development as Fluorescent Probes and Tools for Bioimaging Applications

The inherent fluorescence of the carbazole scaffold makes it an ideal platform for the design of small-molecule fluorescent probes for bioimaging. researchgate.net Carbazole derivatives are noted for their favorable photophysical properties, good biocompatibility, and the relative ease with which they can be functionalized to target specific analytes or cellular components. researchgate.netnih.gov The partially saturated ring of the tetrahydrocarbazole structure can influence the molecule's solubility and cellular uptake, while the phenyl group can be used to modulate its electronic properties or serve as an attachment point for recognition moieties.

Carbazole-based probes have been developed to detect a wide range of biologically important species, including ions, reactive oxygen species (ROS), and biomacromolecules. researchgate.net The design strategy often involves connecting the carbazole fluorophore to a specific recognition unit. Upon binding to the target analyte, a conformational or electronic change occurs in the molecule, leading to a detectable change in the fluorescence signal, such as quenching, enhancement, or a wavelength shift (ratiometric sensing). researchgate.net

For example, the carbazole framework has been successfully incorporated into probes for detecting:

Reactive Oxygen Species (ROS): Probes have been designed to selectively react with species like peroxynitrite (ONOO⁻), resulting in a distinct colorimetric and fluorescent response that can be observed by the naked eye under UV light. researchgate.net

Ions: The N-donor character of the heterocyclic core makes carbazole derivatives suitable for detecting cations. By incorporating appropriate chelating groups, selective sensors for ions like Al³⁺ have been developed for intracellular imaging. nih.gov

Cyanide: Ratiometric fluorescent probes have been created using N-ethylcarbazole derivatives, which exhibit a distinct change in fluorescence upon interaction with cyanide ions. researchgate.net

The versatility of the carbazole scaffold allows for the creation of probes with a range of emission colors, from blue to near-infrared, enhancing their utility in complex biological systems and for in vivo imaging. researchgate.net

Exploration as Scaffold for Chemical Probes and Targeted Molecular Tools

The tetrahydrocarbazole framework is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to a molecular structure that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents and chemical probes. The this compound structure combines the key features of this scaffold with a phenyl substituent that can be crucial for establishing specific interactions within a biological target's binding site.

The synthesis of tetrahydrocarbazole derivatives is often achieved through methods like the Fischer indole (B1671886) synthesis. mdpi.com This accessibility allows chemists to generate libraries of compounds with diverse substitutions for screening against various biological targets. Researchers have successfully used the tetrahydrocarbazole scaffold to develop compounds with a range of biological activities, including:

Anticancer Agents: Tetrahydrocarbazole-dithioate hybrids have been synthesized and shown to possess potent antitumor activity against human breast and colon cancer cell lines. tandfonline.com In other studies, tetrahydrocarbazole-tethered triazoles were designed to target telomerase in breast cancer cells. mdpi.com

Antifungal Agents: A series of rationally designed tetrahydrocarbazole analogues were identified as potent inhibitors of P-type ATPases, a crucial enzyme in fungi. researchgate.net

Hypoglycemic Agents: Based on a promising lead compound, new series of tetrahydrocarbazole derivatives have been designed and synthesized as potential agents for managing blood sugar, with some showing activity via the AMPK pathway. nih.gov

Anti-prion Activity: Derivatives of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their ability to combat prion diseases. nih.gov

The development of these targeted molecular tools often involves in silico analysis and molecular docking studies to predict how the molecule will interact with its intended biological target, guiding the rational design of more potent and selective compounds. mdpi.comrsc.org The this compound core provides a robust and adaptable foundation for these endeavors, allowing for systematic modifications to optimize binding affinity and biological effect.

Conclusion and Future Research Directions

Synthesis and Design of Highly Functionalized 3-phenyl-2,3,4,9-tetrahydro-1H-carbazole Analogs

The future of this compound chemistry lies in the development of novel, highly functionalized analogs. Building upon established methods for carbazole (B46965) synthesis, such as the Fischer-Borsche reaction, future work should focus on introducing a diverse array of substituents to modulate the molecule's electronic and steric properties. niscpr.res.inwjarr.com Transition metal-catalyzed C-H activation has emerged as a powerful tool for modifying carbazole skeletons and can be adapted to introduce functional groups at specific positions on the tetrahydrocarbazole framework. chim.it

Key research objectives should include:

Targeted C-H Functionalization: Developing regioselective methods to introduce functional groups such as alkyl, aryl, and heteroaryl moieties onto the carbazole core. This will allow for the fine-tuning of the compound's properties for specific applications in materials science and medicinal chemistry. chim.it

Multi-component Reactions: Designing one-pot synthesis protocols that allow for the rapid assembly of complex analogs from simple, readily available starting materials.

Stereoselective Synthesis: Creating chiral derivatives of this compound is crucial, as stereochemistry often plays a critical role in biological activity. researchgate.net

Future synthetic strategies could explore the functionalization at various positions, as detailed in the table below.

| Position for Functionalization | Potential Functional Groups | Synthetic Approach | Desired Outcome |

| C1 | Alkyl, Acyl | Rh(I)-catalyzed C-H alkenylation chim.it | Enhanced solubility and modified electronic properties |

| C6 | Nitro, Amino | Nitration followed by reduction niscpr.res.in | Introduction of sites for further derivatization |

| N9 | Alkyl, Aryl | N-alkylation or N-arylation nih.govosti.gov | Improved charge transport properties for electronic materials |

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds. nih.govresearchgate.net For the this compound family, AI can accelerate the discovery process significantly.

Future directions include:

Generative Models: Employing deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to design novel analogs with desired properties in silico. nih.gov These models can learn from existing chemical data to propose structures with high potential for specific applications, such as anticancer or antioxidant agents. nih.gov